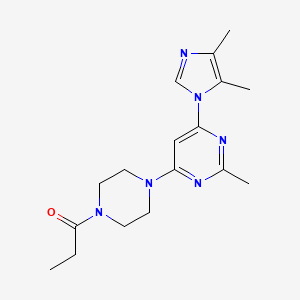
4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-(4-propionyl-1-piperazinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative within the pyrimidine class, indicating its relevance in various synthetic and biological contexts. Pyrimidine derivatives have been extensively studied for their biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including the target compound, typically involves nucleophilic substitution reactions and the use of sulfonyl chlorides. For instance, derivatives similar to the target compound have been synthesized through reactions involving 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides, characterized by spectral studies, and evaluated for antiproliferative effects against human cancer cell lines (Mallesha et al., 2012).
Molecular Structure Analysis
The crystal and molecular structures of compounds related to the target molecule have been described, showing that these compounds crystallize in the monoclinic system. Detailed analysis reveals the specific cell constants and the molecular geometry, contributing to a deeper understanding of their structural characteristics (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The chemical reactivity of pyrimidine derivatives, including the target compound, involves interactions with aldehydes under various experimental conditions, leading to the formation of substituted derivatives. These reactions and the resulting structures have been extensively characterized by spectroscopic methods, providing insights into their chemical behavior (Harutyunyan et al., 2019).
Scientific Research Applications
Antiproliferative Effects
A study by Mallesha et al. (2012) in "Archives of Pharmacal Research" focused on the synthesis of various pyrido[1,2-a]pyrimidin-4-one derivatives, closely related to the chemical , for their antiproliferative effects against human cancer cell lines. Compounds in this series exhibited moderate to good activity, with some showing potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Anti-inflammatory and Analgesic Agents
Abu-Hashem et al. (2020) reported on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, compounds structurally related to the subject compound. These compounds were evaluated for their anti-inflammatory and analgesic activities, showing significant COX-2 inhibitory activity and promising as analgesic and anti-inflammatory agents (Abu-Hashem, Al-Hussain, & Zaki, 2020).
Heterocyclic Synthesis
Ho and Suen (2013) described the synthesis of novel heterocyclic compounds incorporating a thioxopyrimidine moiety, which is structurally akin to the compound . This study in the "Journal of Chemistry" highlights the versatility and potential applications of such compounds in synthetic chemistry (Ho & Suen, 2013).
Anti-HIV Activity
Brukštus et al. (2000) synthesized new heterocyclic systems, including benzo[4,5]imidazo[2,1-b]-pyrimido[5,4-f][1,3,4]thiadiazepines, with one derivative showing anti-HIV activity. This research in "Synthetic Communications" indicates the potential of such compounds in antiviral therapies (Brukštus, Melamedaite, & Tumkevičius, 2000).
Hydrogen-Bonding Organic Solids
Zong et al. (2016) explored the synthesis and structural characterization of multicomponent crystals involving substituted organic amine molecules and acids. This study in the "Journal of Molecular Structure" illustrates the importance of such compounds in the formation of hydrogen-bonding networks in molecular crystals (Zong, Shao, Pang, Wang, Liu, & Wang, 2016).
properties
IUPAC Name |
1-[4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-5-17(24)22-8-6-21(7-9-22)15-10-16(20-14(4)19-15)23-11-18-12(2)13(23)3/h10-11H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVODOBITDBWEDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3C=NC(=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5515162.png)
![2-{[(4-hydroxyphenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5515171.png)
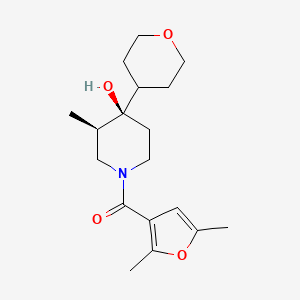
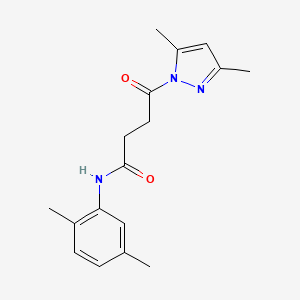
![1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5515186.png)
![8-{4-[(2-fluorobenzyl)oxy]benzoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5515195.png)
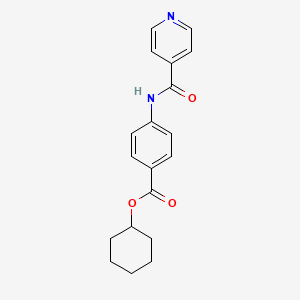
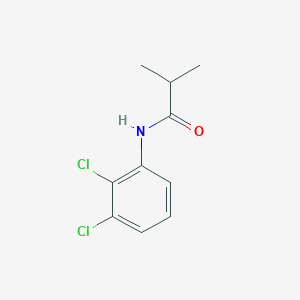
![2-(3,4-dimethoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5515214.png)
![6-{[(3S)-3-(dimethylamino)azepan-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5515222.png)
![4-(cyclopentyloxy)-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5515225.png)
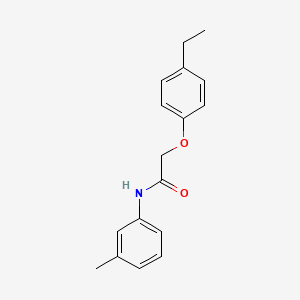
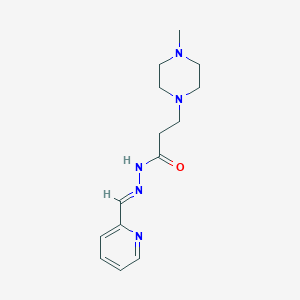
![8-methoxy-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-3-chromanecarboxamide](/img/structure/B5515243.png)